3-Cyclopropyl-2,2-dimethylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

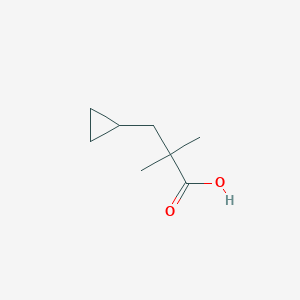

3-Cyclopropyl-2,2-dimethylpropanoic acid is a carboxylic acid with the molecular formula C8H14O2 It is characterized by a cyclopropyl group attached to a 2,2-dimethylpropanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

Oxidation of Cyclopropyl-2,2-dimethylpropanol: One common method to synthesize 3-Cyclopropyl-2,2-dimethylpropanoic acid involves the oxidation of cyclopropyl-2,2-dimethylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Carboxylation of Grignard Reagents: Another method involves the carboxylation of a Grignard reagent derived from cyclopropyl-2,2-dimethylpropyl bromide with carbon dioxide, followed by acidification to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.

化学反応の分析

Types of Reactions

Oxidation: 3-Cyclopropyl-2,2-dimethylpropanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

Substitution: The carboxyl group can participate in substitution reactions, forming esters, amides, or anhydrides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alcohols, amines, acyl chlorides.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Esters, amides, anhydrides.

科学的研究の応用

Common Synthetic Routes

- Cyclopropanation Reactions : Utilizing cyclopropylmethyl bromide with 2,2-dimethylpropanal in the presence of strong bases such as sodium hydride.

- Oxidation and Reduction : The aldehyde group can be oxidized to form CPDMA or reduced to the corresponding alcohol using agents like sodium borohydride or lithium aluminum hydride.

Organic Synthesis

CPDMA serves as a valuable building block in organic synthesis, enabling the creation of more complex molecules. Its structural properties facilitate various chemical transformations, including:

- Oxidation : Converting the aldehyde group into carboxylic acids.

- Reduction : Transforming aldehydes into alcohols.

- Substitution Reactions : The cyclopropyl group can participate in nucleophilic substitutions under acidic or basic conditions.

Biochemical Studies

In biochemistry, CPDMA has been investigated for its interactions with enzymes and proteins:

- Enzyme Inhibition : Studies show that CPDMA can modulate enzyme activities through covalent bonding with nucleophilic sites on proteins, influencing metabolic pathways.

- Gene Expression Modulation : The compound has been linked to changes in gene expression related to oxidative stress response and detoxification pathways.

Case Study 1: Enzyme Interaction Analysis

A study focused on the interaction of CPDMA with cytochrome P450 enzymes demonstrated that it could serve as both an inhibitor and activator depending on the specific isoform involved. This dual role highlights its potential utility in drug design and metabolic studies.

Case Study 2: Synthesis of Cyclopropyl Derivatives

Research published on the synthesis of cyclopropyl-containing dihydroquinolones utilized CPDMA as a precursor. The study illustrated how CPDMA could be transformed into various derivatives through palladium-catalyzed reactions, showcasing its versatility in synthetic chemistry .

作用機序

The mechanism of action of 3-Cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the cyclopropyl group may impart unique steric and electronic effects, modulating the compound’s activity.

類似化合物との比較

Similar Compounds

Cyclopropylacetic acid: Similar in structure but lacks the 2,2-dimethyl substitution.

2,2-Dimethylpropanoic acid: Lacks the cyclopropyl group.

Cyclopropylpropanoic acid: Similar but with a different substitution pattern.

Uniqueness

3-Cyclopropyl-2,2-dimethylpropanoic acid is unique due to the presence of both a cyclopropyl group and a 2,2-dimethyl substitution on the propanoic acid backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

3-Cyclopropyl-2,2-dimethylpropanoic acid (CPDMA) is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C8H14O2, and it has been investigated for its interactions with various biological systems, particularly in relation to enzyme activity and metabolic pathways.

Chemical Structure and Properties

The distinct cyclopropyl group combined with a branched carbon chain characterizes CPDMA. This unique structure may influence its reactivity and biological interactions, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.19 g/mol |

| Structural Features | Cyclopropyl group, branched carbon chain |

The mechanism of action for CPDMA involves its interaction with specific molecular targets within biological systems. The carboxyl group can form hydrogen bonds and ionic interactions, influencing the function of enzymes and receptors. Additionally, the cyclopropyl moiety may impart unique steric and electronic effects that modulate the compound's activity.

Biological Activities

Research indicates that CPDMA exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that CPDMA possesses antimicrobial effects against various pathogens, making it a potential candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

- Enzyme Interactions : CPDMA is involved in studies related to amino acid metabolism and enzyme interactions, suggesting its role as a biochemical precursor or inhibitor.

Case Studies and Research Findings

- Antimicrobial Activity : In a study assessing the antimicrobial properties of CPDMA, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential utility in treating infections caused by resistant strains.

- Enzyme Inhibition : Research focusing on the inhibition of Class I PI3-kinase enzymes has shown that CPDMA can selectively inhibit specific isoforms associated with tumorigenesis in various cancers. This highlights its potential as an anti-cancer agent .

- Inflammatory Response Modulation : A study investigating the anti-inflammatory effects of CPDMA demonstrated its ability to reduce cytokine production in vitro, indicating its potential for therapeutic applications in diseases characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of CPDMA, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid | C₈H₁₅N O₂ | Contains an amino group; studied for enzyme interactions |

| 4-Amino-4-methylpentanoic acid | C₈H₁₅N O₂ | Longer carbon chain; lacks cyclopropyl group |

| Cyclopropylamine | C₃H₇N | Lacks carboxylic acid functionality |

The unique combination of the cyclopropyl group and branched structure in CPDMA may influence its reactivity and biological interactions differently from these analogs.

特性

IUPAC Name |

3-cyclopropyl-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(2,7(9)10)5-6-3-4-6/h6H,3-5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGOYRZTQBNBNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562483 |

Source

|

| Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131469-76-6 |

Source

|

| Record name | 3-Cyclopropyl-2,2-dimethylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。